5'-Deoxo Drospirenone
Description
Contextualization of 5'-Deoxo Drospirenone (B1670955) within the Spirolactone Steroid Framework
Drospirenone is a synthetic progestin and a derivative of 17α-spirolactone. pharmgkb.org It is structurally analogous to spironolactone (B1682167) and is distinguished by its biochemical and pharmacological properties, which closely resemble those of endogenous progesterone (B1679170), particularly its antimineralocorticoid and antiandrogenic activities. nih.govacs.orgslinda.uy The chemical structure of drospirenone (C₂₄H₃₀O₃) features a complex framework of three fused six-membered rings and two five-membered rings. researchgate.netdrugbank.com
5'-Deoxo Drospirenone is a chemically modified analogue of drospirenone. Its chemical name signifies the removal of an oxygen atom at the 5' position of the furanone (lactone) ring, a key feature of the spirolactone framework. This deoxygenation results in the chemical formula C₂₄H₃₂O₂, indicating the loss of one oxygen atom and the addition of two hydrogen atoms compared to the parent compound. scbt.com This modification places this compound within a subgroup of drospirenone-related compounds, often studied as impurities or metabolites, which are crucial for understanding the parent drug's profile and for the development of new, structurally related molecules. clearsynth.comsimsonpharma.com
Table 1: Comparison of Drospirenone and this compound
| Feature | Drospirenone | This compound |
|---|---|---|
| Chemical Formula | C₂₄H₃₀O₃ drugbank.com | C₂₄H₃₂O₂ scbt.com |
| Molar Mass | 366.49 g/mol drugbank.com | 352.51 g/mol scbt.com |
| Core Structure | Spirolactone Steroid researchgate.net | Modified Spirolactone Steroid |
| Key Functional Group | γ-lactone ring | Deoxygenated furan (B31954) ring |
Rationale for Investigating Deoxygenated Steroid Analogues in Synthetic Chemistry
The synthesis and investigation of deoxygenated steroid analogues represent a strategic approach in medicinal chemistry to explore structure-activity relationships. scispace.com The removal of a specific oxygen atom, such as a carbonyl or hydroxyl group, can profoundly alter a molecule's properties in several ways:
Electronic and Steric Effects: Deoxygenation changes the electronic distribution and three-dimensional shape of the molecule. This can influence how the compound interacts with its biological target, potentially altering binding affinity and selectivity for specific receptors. nih.gov
Metabolic Stability: Functional groups containing oxygen are often sites for metabolic transformation by enzymes like the cytochrome P450 system. pharmgkb.org Creating deoxygenated analogues can block these metabolic pathways, potentially leading to compounds with different pharmacokinetic profiles.
Exploring Novel Biological Activity: By modifying a known active scaffold like drospirenone, chemists aim to discover new compounds with potentially enhanced, reduced, or entirely different biological activities. nih.gov The synthesis of such analogues is a fundamental exercise in probing the chemical requirements for a desired pharmacological effect. scientificupdate.comresearchgate.net
The challenge of selectively removing an oxygen atom from a complex molecule like a steroid is also a significant driver for innovation in synthetic organic chemistry. scispace.com
Overview of Chemical Research Trends in Steroidal Spirolactone Modifications
Research into steroidal spirolactones is dynamic, with several key trends aimed at creating novel molecules with refined properties. A primary goal has been the development of new generations of progestins with improved receptor-selectivity profiles to enhance therapeutic benefits. nih.gov Drospirenone itself emerged from this trend, designed to mimic the antimineralocorticoid properties of progesterone that are absent in many other synthetic progestins. nih.govdrugbank.com
Current research trends include:
Synthesis of Novel Heterocyclic Steroids: The introduction of different ring systems, such as pyridines, into the steroid skeleton is an active area of research. nih.gov This strategy aims to significantly alter the biological and chemical properties of the parent steroid, potentially leading to more potent or selective compounds. nih.govnih.gov
Investigation of Aldosterone (B195564) Blockade: Given the antimineralocorticoid activity of spironolactone and drospirenone, there is ongoing research into new aldosterone antagonists for cardiovascular and other conditions. oup.com This involves synthesizing new spirolactone derivatives and evaluating their effects.
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues like this compound, 3-Deoxo-5-Hydroxydrospirenone, and other related impurities and metabolites is crucial for building a comprehensive understanding of the SAR of the drospirenone scaffold. clearsynth.comsimsonpharma.com These studies are essential in medicinal chemistry to identify which parts of the molecule are critical for its activity. acs.org
Development of New Synthetic Methodologies: The complexity of the steroid nucleus continues to drive the development of innovative and efficient synthetic strategies for its construction and functionalization. scientificupdate.comresearchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Drospirenone |
| Spironolactone |
| Progesterone |
| 3-Deoxo-5-Hydroxydrospirenone |
| Ethinyl estradiol |
| Aldosterone |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one |
InChI |
InChI=1S/C24H32O2/c1-22-7-4-13(25)10-18(22)14-11-15(14)20-17(22)5-8-23(2)21(20)16-12-19(16)24(23)6-3-9-26-24/h10,14-17,19-21H,3-9,11-12H2,1-2H3/t14-,15+,16-,17+,19+,20-,21+,22-,23+,24+/m1/s1 |
InChI Key |
SOKQNTXQTDAZKU-PBYWLUEDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCCO7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCCO7)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Deoxo Drospirenone
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgub.edu It involves breaking down the target molecule into progressively simpler precursor structures. wikipedia.orgub.edu This process is repeated until simple or commercially available starting materials are identified. wikipedia.org Applying this logic to drospirenone (B1670955) reveals a synthetic pathway that originates from readily available steroid skeletons. The core strategy involves disconnecting the spirolactone moiety at the C17 position and simplifying the functional groups on the steroid's A and B rings. This analysis logically points towards androstane (B1237026) derivatives as ideal starting materials. nih.govresearchgate.net
The synthesis of drospirenone analogues frequently commences with androstane-based steroids due to their structural similarity to the target molecule. These precursors already contain the core polycyclic framework, significantly shortening the synthetic sequence. Researchers have successfully utilized several androstane derivatives, which serve as the foundational building blocks for the subsequent chemical transformations.
Table 1: Key Androstane-Based Precursors in Drospirenone Synthesis
| Starting Material | Key Structural Features | Reference |
|---|---|---|
| 3β-Hydroxyandrost-5-en-17-one (DHEA) | C17-ketone for spirolactone construction; C3-hydroxyl and C5-double bond require modification. | nih.gov |
| Androstenone | A foundational C19 steroid used to synthesize drospirenone. researchgate.net | researchgate.net |
| Epi-androsterone (epi-ADT) | Used for synthesizing 17-spiro-δ-lactones; features a 3β-hydroxyl group. nih.gov | nih.gov |
Novel Reaction Pathways for Carbon-Oxygen Bond Cleavage and Deoxygenation at the 5'-Position
Modern synthetic routes employ innovative reactions to achieve high efficiency and stereoselectivity. For drospirenone synthesis, crucial steps include the formation of the spirolactone ring and the removal of specific oxygen-containing functional groups from the steroid core to achieve the final structure.
The construction of the 17α-spirolactone ring is a critical and defining feature of drospirenone synthesis. researchgate.net Achieving the correct stereochemistry at the C17 spiro-center is paramount. Various methodologies have been developed to control this aspect of the synthesis.
One prominent strategy involves the alkylation of a C17-ketone on the androstane skeleton. nih.govnih.gov For example, the ketone can be stereoselectively attacked by a lithium acetylide reagent. The subsequent hydrogenation of the triple bond and acid-mediated hydrolysis leads to the formation of the desired spirolactone. nih.gov
A different, highly efficient approach utilizes a cross-metathesis reaction. researchgate.net This method, catalyzed by a second-generation Grubbs-Hoveyda catalyst, introduces the required ester moiety onto a vinyl group at C17. A key advantage of this pathway is that it often proceeds without the need for protecting groups and avoids the use of toxic heavy-metal oxidants, presenting a valuable alternative to classical methods. researchgate.net
Table 2: Comparison of Methodologies for Spirolactone Ring Formation
Deoxygenation, the removal of a hydroxyl group, is a fundamental transformation in the synthesis of complex natural products and their analogues. thieme-connect.de In the context of drospirenone synthesis, specific deoxygenation reactions are often required to remove ancillary hydroxyl groups that are introduced to direct other reactions or are present in the starting materials. For instance, some syntheses involve the stereoselective deoxygenation of a tertiary alcohol via an ionic hydrogenation, using reagents like triethylsilane (Et3SiH) in the presence of a Lewis acid such as zinc iodide (ZnI2). researchgate.net Catalytic hydrogenation is another common method, particularly for removing hydroxyl groups that are activated, for example, by being in a benzylic position or adjacent to multiple bonds. thieme-connect.de Raney nickel has been reported as an effective catalyst for certain deoxygenation reactions in steroid synthesis, achieving high yields. google.com More advanced systems using dioxomolybdenum(VI) complexes have also been developed as efficient catalysts for deoxygenating a range of functional groups, including alcohols. rsc.org
Table 3: Catalytic Systems for Deoxygenation in Steroid Synthesis
| Catalytic System | Reagents | Substrate/Position | Key Features | Reference |
|---|---|---|---|---|
| Ionic Hydrogenation | ZnI2 / Et3SiH | Tertiary alcohols | Mild and stereospecific reduction. researchgate.net | researchgate.net |
| Catalytic Hydrogenation | Raney Nickel | 17-β-hydroxy-17-α-aryl steroids | High product yields (60-100%); diastereoselective. google.com | google.com |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Activated alcohols, triple bonds | Widely used for hydrogenation under mild conditions. nih.govgoogleapis.com | nih.govgoogleapis.com |
Optimization of Synthetic Route Efficiency and Yields
To make the synthesis of complex molecules like drospirenone viable on a larger scale, optimization of the reaction conditions is essential. This involves fine-tuning various parameters to maximize product yield, minimize reaction times, and ensure high purity, often avoiding costly purification techniques like chromatography. google.com
Process optimization focuses on adjusting reaction parameters such as temperature, pressure, catalyst loading, and solvent systems. For example, in the hydrogenation step to form a key triol intermediate of drospirenone, the reaction can be carried out using a 5% Palladium on Carbon (Pd/C) catalyst at atmospheric pressure and room temperature (20-25°C). google.com In other transformations, such as the deoxygenation of 17-hydroxy steroids, the temperature might be elevated to around 50-70°C to ensure the reaction proceeds efficiently. google.com
Table 4: Examples of Optimized Parameters in Drospirenone Synthesis
| Reaction Step | Parameter Optimized | Condition | Outcome | Reference |
|---|---|---|---|---|
| Hydrogenation of propinyl intermediate | Catalyst / Conditions | 5% Pd/C, atmospheric pressure, 20-25°C | Efficient conversion to the triol intermediate. | google.com |
| Bromination of intermediate | Reagents / Solvents | Lithium bromide in water, avoiding toxic solvents like CCl4. | Safer and more environmentally friendly process. | google.com |
| Deoxygenation | Temperature | 50-70°C | Improved reaction rate and yield. | google.com |
Reduction of Reaction Steps
One approach involves the use of tandem or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. A stereospecific synthesis of drospirenone has been developed featuring tandem oxidation/cyclopropanation reactions as a key step. researchgate.net This method improves efficiency and stereoselectivity. researchgate.net
Another significant advancement is the development of single-step conversions for key transformations that traditionally required multiple stages. For instance, a process has been patented for the single-step conversion of 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylen-5β-androstan-3β,5,17β-triol to drospirenone. epo.org This reaction uses oxygen gas with a palladium compound catalyst and an organic base, combining oxidation, cyclization, and dehydration into one efficient operation. epo.org Similarly, other methods describe the direct conversion of an intermediate into Drospirenone using reagents like DCCA (a chlorinating agent) in the presence of an acid, which facilitates concomitant dehydration. google.com
Alternative routes have also been explored that, while reducing the number of steps, present other challenges. One such route involves dehydrogenation with tetrachloro-1,4-benzoquinone followed by cyclization. guidechem.com Although this process is shorter, it requires large quantities of the benzoquinone reagent, leading to substantial waste and complicated post-processing, highlighting a common trade-off between step-economy and atom-economy. guidechem.com
Table 1: Comparison of Step-Reduction Strategies in Drospirenone Synthesis
| Strategy | Key Reagents/Process | Advantage | Reference |
| Tandem Reaction | Tandem oxidation/cyclopropanation | High stereoselectivity, fewer workups | researchgate.net |
| Single-Step Conversion | O₂, Palladium(II) acetate (B1210297), Pyridine | Combines oxidation, cyclization, and dehydration | epo.org |
| Single-Step Conversion | DCCA sodium salt dihydrate, Acid | Converts intermediate directly to final product | google.com |
| Alternative Route | Tetrachloro-1,4-benzoquinone | Fewer steps than traditional routes | guidechem.com |
Development of Environmentally Benign Synthetic Protocols
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. This involves designing chemical processes that minimize or eliminate the use and generation of hazardous substances. contractpharma.com For steroidal compounds like drospirenone, this shift is critical, as many traditional syntheses rely on toxic and hazardous reagents. epo.org
A notable trend is the move away from stoichiometric heavy metal oxidants, such as those based on chromium, which are carcinogenic and create toxic waste. epo.org Instead, catalytic methods using safer and more efficient oxidants are preferred. Processes using reagents like IBX (2-Iodoxybenzoic acid) or TCCA (Trichloroisocyanuric acid) have been developed as alternatives for key oxidation steps in drospirenone synthesis. google.com
The most significant leap in environmentally benign synthesis for related steroids is the application of biocatalysis. Pfizer's development of Enviero™ progesterone (B1679170), for example, utilizes a proprietary biocatalytic process based on plant sterols. contractpharma.com This innovative synthesis eliminates the use of metal catalysts and significantly reduces waste, greenhouse gas emissions, and the use of hazardous solvents, cutting the carbon footprint of the manufacturing process by over 70%. contractpharma.com Such biocatalytic and green chemistry principles are at the forefront of developing future sustainable synthetic routes for all steroidal drugs, including drospirenone and its derivatives. contractpharma.comgoogle.com
Solvent Selection and Waste Minimization Strategies
Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a chemical reaction and contribute significantly to waste and environmental impact. The ideal solvent is effective, non-toxic, non-flammable, and recyclable.
In the synthesis of drospirenone and its intermediates, a wide array of organic solvents has been utilized, with newer processes favoring those with better environmental profiles. Patents describe the use of ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran, tert-butylmethyl ether) for various steps, including oxidation, cyclization, and purification. google.comgoogle.com The use of water as a co-solvent has also been reported, which can improve the safety and environmental profile of a process. google.com
Table 2: Solvents Employed in Various Drospirenone Synthesis Protocols
| Solvent Class | Specific Solvents Mentioned | Process Step | Reference |
| Ketones | Acetone, Methyl Ethyl Ketone, Methyl Isobutyl Ketone | Oxidation, Crystallization | epo.orggoogle.comgoogle.com |
| Esters | Ethyl Acetate, Isopropyl Acetate, Butyl Acetate | Reaction Solvent, Crystallization | epo.orggoogle.com |
| Ethers | Tetrahydrofuran (B95107) (THF), Methyl t-butyl ether (MTBE) | Oxidation | google.comgoogle.com |
| Amides | Dimethylformamide (DMF), Dimethylacetamide | Oxidation | epo.orggoogle.com |
| Chlorinated Solvents | Dichloromethane (B109758), 1,2-dichloroethane | Oxidation | epo.orggoogle.com |
| Hydrocarbons | Toluene, Heptane, Hexane, Cyclohexane (B81311) | Reaction Solvent | epo.org |
| Other | Dimethylsulfoxide (DMSO), Acetonitrile (B52724), N-Methyl-pyrrolidone | Reaction Solvent | epo.org |
Waste minimization strategies extend beyond solvent choice. A key tactic is avoiding reagents that generate large amounts of byproducts. The aforementioned synthesis using tetrachloro-1,4-benzoquinone is an example of a process with poor atom economy, leading to significant waste. guidechem.com In contrast, catalytic processes, such as the palladium-catalyzed aerobic oxidation, use a small amount of catalyst to perform the transformation, generating far less inorganic waste. epo.org The elimination of toxic reagents like pyridine, which has been used as a base in some oxidation reactions, is another crucial aspect of modern, safer process design. epo.org
Rigorous Structural Elucidation and Analytical Characterization for Research Purposes
Comprehensive Spectroscopic Analyses for Structure Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and other spectroscopic techniques provides a complete picture of the atomic connectivity and functional groups within the 5'-Deoxo Drospirenone (B1670955) molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Full Assignment
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for 5'-Deoxo Drospirenone is not widely published in readily available literature, the characterization of its parent compound, Drospirenone, and its other derivatives offers a strong basis for expected spectral features. ijpsr.comrasayanjournal.co.in
For a complete structural assignment of this compound, a suite of NMR experiments would be employed:
¹H NMR: This experiment identifies the different types of protons in the molecule and their immediate electronic environment. The spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the steroidal backbone and the cyclopropyl (B3062369) groups. Key signals would include those for the two methyl groups. ijpsr.comgoogle.com
¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum would display distinct signals for each of the 24 carbons in this compound, including the carbonyl carbon of the lactone ring and the carbons of the steroid rings. rasayanjournal.co.ingoogle.com
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the spin systems within the intricate ring structure.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the complete molecular structure. rasayanjournal.co.in
A hypothetical data table for the key NMR assignments is presented below, based on the known structure and data from related compounds.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C-18 (CH₃) | ~0.9 | ~19.5 |
| C-19 (CH₃) | ~1.2 | ~17.0 |
| C-3 (C=O) | - | ~198.0 |
| C-4 (C=CH) | ~5.8 | ~125.0 |
| C-5 (C) | - | ~171.0 |
| C-21 (CH₂) | ~4.1 | ~68.0 |
| C-22 (C=O) | - | ~177.0 |
This table is illustrative and based on data for the parent compound, Drospirenone. Actual values for this compound would require experimental determination.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies
High-resolution mass spectrometry is critical for determining the exact molecular weight and elemental composition of a compound. umb.edu For this compound, HRMS would confirm its molecular formula as C₂₄H₃₂O₂. scbt.com
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of the steroidal core and the lactone ring would produce a unique fingerprint, aiding in its unequivocal identification. japsonline.comfu-berlin.de The fragmentation pattern of the parent Drospirenone often shows characteristic losses related to the lactone ring and the steroid nucleus, and similar patterns would be expected for the 5'-deoxo derivative. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Verification
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule. itwreagents.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a strong absorption around 1770 cm⁻¹ corresponding to the C=O stretching of the γ-lactone ring, and another strong band around 1670 cm⁻¹ for the α,β-unsaturated ketone in the A-ring of the steroid. The C-O stretching of the lactone would appear in the 1250-1000 cm⁻¹ region. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the "deoxo" nature at the 5' position compared to potential hydroxylated impurities. ijpsr.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is characterized by the electronic transitions within the molecule. The α,β-unsaturated ketone system in this compound is expected to show a strong absorption maximum (λ_max) around 245-274 nm. ijpsjournal.comrjpbcs.com This absorption is a key feature for quantitative analysis using UV detection in HPLC.
X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state, including its absolute stereochemistry. migrationletters.commdpi.com By diffracting X-rays off a single crystal of this compound, researchers can determine the precise spatial arrangement of every atom.
This technique would unambiguously confirm:
The cis and trans fusions of the steroid rings.
The stereochemistry of all chiral centers.
The conformation of the cyclopropyl groups and the lactone ring.
While a specific crystal structure for this compound is not publicly available, the crystal structure of Drospirenone itself has been determined, providing a solid reference for its derivatives. nih.govnih.gov Obtaining a single crystal of sufficient quality is often a challenging but crucial step for this definitive analysis. rcsb.org
Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are essential for separating this compound from the parent drug, other related impurities, and reaction byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis of pharmaceutical compounds. researchgate.netchemrj.org A robust, stability-indicating HPLC method is necessary to quantify this compound and separate it from other potential impurities. rjpbcs.com
A typical reversed-phase HPLC method would be developed and validated according to ICH guidelines. researchgate.net The key components of such a method would include:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. rjpbcs.comhumanjournals.com |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV spectrophotometry at the λ_max of the compound (e.g., 245 nm or 274 nm). ijpsjournal.comrjpbcs.com |
| Column Temperature | Controlled, e.g., 25-30 °C |
| Injection Volume | 10 - 20 µL |
Method validation would involve demonstrating specificity, linearity, accuracy, precision, and robustness to ensure that the method is suitable for its intended purpose of purity profiling. humanjournals.com The retention time of this compound would be established, and its peak purity would be assessed using a photodiode array (PDA) detector.
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC) is an essential analytical technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical compounds, including steroid analogs like this compound. thermofisher.comscirp.org The process, often coupled with a Mass Spectrometry (MS) detector (GC-MS), separates compounds based on their volatility and interaction with a stationary phase, allowing for the detection of trace-level impurities that may originate from the synthetic process, such as residual solvents or by-products. scirp.org
In the analysis of steroid compounds like Drospirenone, GC-MS methods have been developed for simultaneous quantification without the need for chemical derivatization. dntb.gov.uanih.gov The analysis of volatile organic impurities is crucial as their presence, even in minute amounts, can impact the compound's properties and the outcome of research studies. thermofisher.com Headspace GC is a particularly useful technique for analyzing residual solvents, where the volatile compounds are sampled from the vapor phase above the sample in a sealed vial. scirp.org This minimizes interference from the non-volatile matrix.
The selection of appropriate GC parameters is vital for achieving effective separation and sensitive detection. A typical method involves a capillary column, such as an HP-5MS, and uses an inert carrier gas like helium. nih.gov The oven temperature is programmed to ramp up, ensuring the sequential elution of compounds with different boiling points. nih.gov For instance, a program might start at 250 °C and increase to 325 °C to separate all volatile components. nih.gov
| Parameter | Value/Type | Source |
| Technique | Gas Chromatography–Mass Spectrometry (GC-MS) | nih.gov |
| Carrier Gas | Helium (99.999% purity) | nih.gov |
| Flow Rate | 2.0 mL/min (constant) | nih.gov |
| Column | HP-5MS UI capillary column (30 m × 0.25 mm i.d.; 0.25 μm film) | nih.gov |
| Oven Program | Initial 250 °C, ramp at 45 °C/min to 325 °C, hold for 5.7 min | nih.gov |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | scirp.org |
| Purpose | Detection of volatile impurities and residual solvents | scirp.org |
This interactive table summarizes typical parameters for the GC analysis of Drospirenone and related compounds.
Preparative Chromatography for High-Purity Compound Isolation
For advanced research and use as a reference standard, this compound must be isolated in a highly purified form. Preparative chromatography is the cornerstone technique for achieving this, scaling up the principles of analytical chromatography to process larger quantities of material. chromatographyonline.com This method is frequently employed in the purification of Drospirenone and its intermediates, providing a direct model for the purification of its analogs. google.comgoogle.com
The process typically involves column chromatography using a solid stationary phase, most commonly silica (B1680970) gel or alumina. google.com The crude compound mixture is loaded onto the column, and a solvent system (mobile phase) is passed through it. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, resulting in separation.
In the synthesis of Drospirenone, preparative column chromatography is used to purify intermediates and the final crude product, which may have a purity of around 95-96% before this step. google.comgoogle.com The choice of eluent is critical; common systems include mixtures of n-hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. google.comgoogle.com In some procedures, a single solvent like ethyl ether is used. google.com To enhance the efficiency of the separation, parameters such as the weight ratio of the gel to the compound (e.g., between 5:1 and 25:1) and operating conditions like temperature (0-50 °C) and pressure are carefully controlled. google.com The fractions containing the purified compound are collected, and the solvent is evaporated. For achieving the highest possible purity, the material obtained from chromatography is often subjected to a final crystallization step using a suitable solvent, such as isopropyl acetate or acetone. google.comgoogle.com
| Parameter | Value/Type | Source |
| Technique | Preparative Gel Chromatography | google.com |
| Stationary Phase | Silica Gel, Alumina | google.com |
| Mobile Phase (Eluent) | Ethyl Ether; n-Hexane/Ethyl Acetate; Dichloromethane/Methanol | google.comgoogle.comgoogle.com |
| Gel to Compound Ratio | 5:1 to 25:1 (by weight) | google.com |
| Temperature | 0 - 50 °C | google.com |
| Post-Purification Step | Crystallization from solvents like Isopropyl Acetate or Acetone | google.comgoogle.com |
| Purpose | Isolation of high-purity compound from synthesis mixture | google.com |
This interactive table outlines common parameters for the preparative chromatographic purification of Drospirenone and its analogs.
Computational and Theoretical Chemical Studies of 5 Deoxo Drospirenone
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling of 5'-Deoxo Drospirenone (B1670955), a steroidal compound with a complex three-dimensional architecture, is fundamental to understanding its chemical behavior. The molecule's structure is built upon a rigid tetracyclic steroid nucleus with a spiro-fused γ-lactone ring at the C17 position. The absence of the C5' carbonyl group, relative to its parent compounds, influences the local geometry and electronic distribution of the lactone ring.
Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. For steroidal systems, the cyclohexane (B81311) and cyclopentane (B165970) rings can adopt several low-energy conformations. Computational studies on the closely related Drospirenone have provided insights into the likely conformational preferences of this family of molecules. acs.orgresearchgate.net The six-membered rings (A, B, and C) and five-membered rings (D and E, the lactone) typically adopt specific puckered forms to minimize steric and torsional strain.
Based on analyses of similar steroid structures, the conformational landscape of 5'-Deoxo Drospirenone can be predicted. acs.orgresearchgate.net
Ring A and B (six-membered): These rings are expected to adopt stable chair or sofa conformations.
Ring C (six-membered): This ring typically maintains a rigid chair conformation. acs.org
Ring D (five-membered): The cyclopentane ring is predicted to be in an envelope conformation. acs.org
Ring E (five-membered lactone): The spiro-lactone ring is also expected to adopt an envelope conformation to accommodate the spirocyclic fusion and minimize ring strain. acs.org
| Ring | Ring Type | Predicted Conformation | Reference |
|---|---|---|---|
| A | Six-membered | Sofa/Half-Chair | acs.org |
| B | Six-membered | Sofa | acs.org |
| C | Six-membered | Chair | acs.orgresearchgate.net |
| D | Five-membered | Envelope | acs.orgresearchgate.net |
| E (Lactone) | Five-membered | Envelope | acs.orgresearchgate.net |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govrsc.org These calculations provide a detailed picture of electron distribution and orbital energies, which are key to understanding chemical stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. jmchemsci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) indicates its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability. jmchemsci.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. jmchemsci.com For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the π-system of the α,β-unsaturated ketone in Ring A and the oxygen atoms. The LUMO is likely centered on the electron-deficient carbons of the same conjugated system. unicamp.br
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. jmchemsci.comnih.gov
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / η | Polarizability; inverse of hardness |
| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons |
Note: This table presents theoretical parameters and their significance. Specific values for this compound would require dedicated DFT calculations.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack and are involved in hydrogen bond acceptance. researchgate.net
Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms bonded to carbons. These areas are prone to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or non-polar areas, characteristic of the hydrocarbon backbone.
For this compound, the ESP map would show strong negative potential concentrated around the oxygen atom of the C3-ketone and the ether and carbonyl oxygens of the C17 spiro-lactone ring. These sites represent the most likely points for hydrogen bonding and interaction with electrophiles. The rest of the steroidal framework would be largely non-polar.
In Silico Prediction of Chemical Reactivity and Stability Profiles
In silico methods leverage computational power to predict how a molecule will behave under various conditions, including its susceptibility to degradation and its potential interactions with biological macromolecules. nih.gov
For this compound, computational models can be used to predict its stability. Forced degradation studies on the parent compound, drospirenone, show that the lactone ring is a key site for reactivity, particularly hydrolysis under acidic or basic conditions. ijper.org Similar in silico models for this compound would likely predict the hydrolysis of the γ-lactone as a primary degradation pathway. DFT calculations can map the reaction pathways for such processes, identifying transition states and activation energies to estimate reaction kinetics.
Furthermore, proteo-chemometric methods can be used to screen for potential interactions with a wide range of proteins. nih.gov Such models combine information about the molecule's shape, topology, and chemical features to predict binding affinities, helping to identify potential biological targets or off-target effects.
| Reactivity/Stability Aspect | Predicted Behavior | Computational Method |
|---|---|---|
| Hydrolytic Stability | Susceptible to hydrolysis at the γ-lactone ring, especially under acidic or basic conditions. | DFT calculations to model reaction pathways. |
| Oxidative Stability | The α,β-unsaturated ketone system and allylic positions may be susceptible to oxidation. | Calculation of bond dissociation energies. |
| Protein Interaction | Potential for interactions with steroid receptors and other proteins via hydrogen bonding and hydrophobic contacts. | Molecular docking, proteo-chemometrics (e.g., TMFS). nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govubbcluj.ro These models are built by calculating a large number of molecular descriptors for a set of related compounds and then using statistical methods, like multiple linear regression, to find a correlation with an experimentally measured property. nih.gov
For this compound, QSPR models could be developed to predict a variety of intrinsic chemical attributes without the need for direct measurement. For steroids, QSPR models have been successfully used to predict properties such as lipophilicity (logP), receptor binding affinity, and electrochemical potentials. nih.govubbcluj.rokg.ac.rs
A typical QSPR study involves:
Geometry Optimization: The 3D structure of the molecule is optimized using methods like DFT. ubbcluj.ro
Descriptor Calculation: A wide range of molecular descriptors are calculated.
Model Building: A training set of molecules with known properties is used to build a regression model.
Model Validation: The model's predictive power is tested on a separate set of molecules (test set). ubbcluj.ro
By inputting the calculated descriptors for this compound into a validated QSPR model for steroids, one could estimate its properties.
| Descriptor Class | Examples | Related Property |
|---|---|---|
| Constitutional | Molecular weight, atom count, rotatable bonds | General size and flexibility |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |
| Geometric | Molecular surface area, molecular volume | Steric interactions, solubility |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Reactivity, polarity, binding affinity kg.ac.rs |
| Hydrophobic | Calculated logP (e.g., XLogP3) | Lipophilicity, membrane permeability |
Chemical Reactivity, Chemical Transformations, and Degradation Pathways
Chemical Stability Studies under Defined Laboratory Conditions (e.g., thermal, hydrolytic, photolytic)
Detailed experimental studies focusing solely on the chemical stability of isolated 5'-Deoxo Drospirenone (B1670955) under various stress conditions are not extensively reported in publicly available literature. However, inferences can be drawn from the forced degradation studies of Drospirenone, where the formation and stability of its impurities are monitored.
Forced degradation studies on Drospirenone are typically conducted under conditions mandated by the International Council for Harmonisation (ICH) guidelines, which include thermal, hydrolytic (acidic, basic, and neutral), and photolytic stress. nih.govresearchgate.net
Hydrolytic Stability:
Acidic Conditions: Drospirenone itself undergoes degradation under acidic conditions (e.g., 0.1N to 1.0N HCl at 80°C), leading to the formation of specific degradation products. ijper.org The ether linkage in 5'-Deoxo Drospirenone could potentially be susceptible to acid-catalyzed hydrolysis, though likely less so than the lactone in the parent compound.
Basic Conditions: Basic conditions are generally shown to cause significant degradation of Drospirenone. ijper.org The stability of the ether bond in this compound under basic conditions has not been specifically documented.
Neutral Conditions: In neutral aqueous solutions, Drospirenone is found to be relatively stable. ijper.org It is anticipated that this compound would exhibit similar stability under neutral pH.
Photolytic Stability: Photostability testing involves exposing the compound to light of specific wavelengths and intensities. researchgate.net While Drospirenone has been subjected to such studies, the specific photolytic degradation profile of this compound is not detailed in the available literature.
Elucidation of Chemical Degradation Mechanisms in vitro
The degradation mechanisms for this compound have not been explicitly elucidated in published studies. However, based on its chemical structure, potential degradation pathways can be hypothesized. The primary site of chemical instability would likely be the ether linkage within the furanone ring. Under strong acidic conditions, this could undergo hydrolysis to yield a ring-opened product.
Forced degradation studies on Drospirenone have led to the identification and characterization of various degradation products. For instance, under oxidative stress (e.g., using hydrogen peroxide), a biphenyl (B1667301) moiety has been reported as a degradation product of Drospirenone. ijpsr.com It is plausible that this compound, if present during such stress conditions, could undergo similar or different transformations.
Investigation of Reactivity with Specific Chemical Reagents
There is a lack of specific studies investigating the reactivity of this compound with a range of chemical reagents. The presence of a ketone, double bond, and ether functional groups suggests potential reactivity. For example, the ketone group could react with reducing agents. The development of analytical methods for the detection of Drospirenone and its impurities involves the use of various reagents in the mobile phase, but these are generally chosen for their inertness with respect to the analyte. nih.govresearchgate.net
Stereochemical Inversions and Rearrangements under Chemical Stress
Steroidal compounds can be susceptible to stereochemical inversions or rearrangements under certain chemical conditions, particularly under strong acidic or basic environments. The complex stereochemistry of this compound, with multiple chiral centers, presents numerous possibilities for such transformations. However, no specific studies have been published that investigate or report on stereochemical inversions or rearrangements of this compound under chemical stress.
Data Tables
Due to the limited specific data available for this compound, a comprehensive data table on its stability cannot be generated. However, a summary of forced degradation conditions typically applied to its parent compound, Drospirenone, is presented below. These conditions would be relevant for any future stability studies on this compound.
Table 1: Typical Forced Degradation Conditions for Drospirenone
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1N - 1.0N HCl | 80°C | 1 hour |
| Base Hydrolysis | 0.1N - 1.0N NaOH | Room Temp / 60°C | 30 minutes |
| Oxidative | 1% - 3% H₂O₂ | Room Temp / 80°C | 1 hour |
| Thermal | Dry Heat | 80°C | Not specified |
This table is a generalized representation based on multiple sources and is intended to illustrate typical stress conditions. ijpsr.comijper.org
Development and Validation of Research Oriented Analytical Methods for 5 Deoxo Drospirenone
Validation of Developed Analytical Procedures According to Scientific Standards
Any newly developed analytical method must undergo rigorous validation to ensure its reliability and accuracy. This process, typically following guidelines from bodies like the International Council for Harmonisation (ICH), assesses parameters such as specificity, linearity, precision, accuracy, and detection limits. Without established methods for 5'-Deoxo Drospirenone (B1670955), no validation data exists.
Application of Developed Methods for Monitoring Synthetic Reaction Progress and Reaction Mixture Composition
Validated analytical methods are crucial for monitoring the progress of chemical syntheses. They allow chemists to track the formation of the desired product and the presence of impurities or related substances in the reaction mixture. The absence of such methods for 5'-Deoxo Drospirenone means its specific monitoring during synthesis cannot be detailed based on existing research.
Comparative Chemical Analysis with Drospirenone and Other Steroidal Analogues
Comparative Structural Features and Conformational Preferences
The tetracyclic steroid nucleus, composed of three six-membered rings (A, B, C) and one five-membered ring (D), is a rigid structure. libretexts.org In Drospirenone (B1670955), the A, B, and C rings adopt chair, half-chair, and chair conformations, respectively, while the D-ring (a cyclopentane) assumes a 'twisted' or envelope conformation. semanticscholar.org The presence of the spiro-lactone at C-17 in Drospirenone introduces a relatively planar, sp2-hybridized carbonyl group, which influences the conformation of the D-ring. The lactone ring itself is nearly planar due to the constraints of the ester group.
Table 1: Comparative Structural and Conformational Features
| Feature | Drospirenone | 5'-Deoxo Drospirenone | Structural Implication |
| C-17 Spirocycle | γ-Lactone (Furan-2(5H)-one) | Tetrahydrofuran (B95107) | Change from a cyclic ester to a cyclic ether. |
| 5'-Position | Carbonyl group (C=O) | Methylene group (-CH2-) | Loss of a key polar, sp2-hybridized center. |
| Spirocycle Geometry | Relatively planar | Non-planar (Envelope/Twist) | Increased conformational flexibility in the spirocycle. |
| Polarity at C-17 | High (due to ester) | Low (due to ether) | Alters intermolecular interactions and solubility. |
| D-Ring Conformation | Influenced by planar lactone | Influenced by flexible ether | Potential for subtle shifts in D-ring geometry. |
Evaluation of Synthetic Pathway Analogies and Divergences with Drospirenone
The synthesis of Drospirenone has been extensively documented, with multiple patented routes starting from various steroid precursors. newdrugapprovals.orgpreprints.orgmdpi.com A common feature in many synthetic strategies is the construction of the C-17 spirolactone in the final stages. This typically involves the addition of a side chain to the 17-keto group of a steroid intermediate, followed by oxidation and cyclization. google.com
A synthetic pathway for this compound would share many early steps with that of Drospirenone but would diverge significantly at the point of spirocycle formation. For example, a common route to Drospirenone involves reacting a 17-keto steroid with a propargyl alcohol anion. google.com The resulting alkyne is then hydrogenated to yield a 1,4-butanediol (B3395766) derivative attached to C-17. newdrugapprovals.org In the synthesis of Drospirenone, this diol is subjected to an oxidation-lactonization reaction, often using chromium-based reagents, to form the γ-lactone. newdrugapprovals.org
To synthesize this compound, this oxidation step would be replaced by a reaction that favors the formation of a cyclic ether. The same 1,4-butanediol intermediate could be treated with an acid catalyst to induce intramolecular dehydration (a Williamson ether synthesis-type reaction), forming the tetrahydrofuran ring. The remaining steps, such as the oxidation of the 3-hydroxy group and the introduction of the A-ring double bond, would be analogous to the standard Drospirenone synthesis.
Table 2: Divergent Synthetic Steps for Spirocycle Formation
| Step | Drospirenone Synthesis | This compound Synthesis (Proposed) | Key Difference |
| Precursor | 17-(1,4-dihydroxybutyl)-steroid intermediate | 17-(1,4-dihydroxybutyl)-steroid intermediate | Common intermediate for both pathways. |
| Key Reaction | Oxidation-Lactonization | Intramolecular Dehydration (Cyclization) | Formation of an ester vs. an ether. |
| Typical Reagents | CrO₃, Pyridine newdrugapprovals.org | H⁺ (e.g., H₂SO₄, TsOH) | Oxidizing conditions vs. acidic/dehydrating conditions. |
| Product | Spiro-γ-lactone at C-17 | Spiro-tetrahydrofuran at C-17 | Final structure of the C-17 substituent. |
Role of this compound as a Synthetic Intermediate or Byproduct in Drospirenone Manufacturing Processes
In the context of Drospirenone manufacturing, compounds structurally analogous to this compound are crucial synthetic intermediates. As described previously, the formation of the spirolactone often proceeds through a 17-(substituted)-1,4-butanediol intermediate. newdrugapprovals.orggoogle.com This diol, prior to the final oxidation-lactonization step, is a direct precursor to the lactone ring. While not identical to this compound (as modifications to the steroid A-ring may not yet be complete), it represents the core "deoxo" structure before the final oxygen is incorporated into the ring.
Therefore, a key intermediate in Drospirenone synthesis is a compound that, upon cyclization via dehydration, would yield a derivative of this compound. It is also plausible that this compound could arise as a process-related impurity or byproduct. If the oxidation of the diol intermediate is incomplete, or if side reactions occur, a certain percentage of the precursor might cyclize to the more stable ether instead of the lactone, particularly under acidic conditions that might be used in subsequent steps (e.g., elimination of a 5-hydroxy group). google.com Such impurities would have very similar physicochemical properties to Drospirenone, making their removal via crystallization challenging. google.com
Comparison of Chemical Reactivity Profiles with Parent Drospirenone and Related Derivatives
The differing functional groups at the 5'-position dictate a significant divergence in the chemical reactivity profiles of Drospirenone and this compound. The primary site of differential reactivity is the C-17 spirocycle.
Drospirenone: The γ-lactone in Drospirenone is a cyclic ester and is susceptible to nucleophilic attack, particularly hydrolysis. Under alkaline conditions, the lactone ring can be readily opened via saponification to yield a carboxylate and a primary alcohol (a salt of a 17β-hydroxy-17α-(3-carboxypropyl) steroid). ijper.org Acid-catalyzed hydrolysis can also occur, though sometimes more slowly. This reactivity is a key aspect of its degradation profile. ijper.org
This compound: The tetrahydrofuran ring is a cyclic ether. Ethers are generally chemically inert and resistant to hydrolysis under both acidic and basic conditions. Cleavage of the ether ring requires harsh conditions, such as treatment with strong acids like HBr or HI, which is not typical in physiological or standard manufacturing environments. This makes the spirocycle of this compound significantly more stable than that of Drospirenone.
Other reactive sites on the steroid backbone are expected to have similar reactivity in both molecules. These include:
The α,β-Unsaturated Ketone (A-Ring): This system is susceptible to nucleophilic conjugate addition.
Cyclopropane (B1198618) Rings: The two cyclopropane rings fused to the steroid core at the 6,7 and 15,16 positions are strained and can be opened under certain catalytic hydrogenation or strong acidic conditions.
The electronic influence of the C-17 substituent could impart minor differences in the reactivity of these other functional groups, but the most profound difference remains the stability of the spirocycle itself.
Table 3: Comparative Chemical Reactivity
| Functional Group / Condition | Drospirenone | This compound | Reactivity Difference |
| Alkaline Hydrolysis (e.g., NaOH) | Rapid ring-opening of the lactone ijper.org | Stable, no reaction at the ether ring | High susceptibility of the ester vs. high stability of the ether. |
| Acidic Hydrolysis (e.g., aq. HCl) | Slow to moderate ring-opening of the lactone ijper.org | Stable, no reaction under mild conditions | Ether is significantly more resistant to acid-catalyzed hydrolysis. |
| Reduction (e.g., LiAlH₄) | Lactone reduced to a diol | Ether is stable | Lactones are reducible, while ethers are generally not. |
| Conjugate Addition (A-Ring Enone) | Reactive | Reactive | Reactivity is expected to be similar for both compounds. |
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for quantifying 5'-Deoxo Drospirenone in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Column : 4.6-mm × 25-cm, 3-µm packing L1
- Detection : UV at 195 nm and 245 nm
- Mobile Phase : Acetonitrile-water mixtures (1:1 ratio)
- System Suitability : Resolution between this compound and related impurities (e.g., lactone derivatives) must exceed 2.0 .
- Data Interpretation : Quantify impurities using relative retention times and peak area ratios against reference standards .
Q. How can researchers optimize synthetic pathways to achieve high-purity this compound?
- Experimental Design :
- Use lactonization reactions under controlled pH and temperature to minimize byproducts like 17α-hydroxylated derivatives .
- Monitor purity via melting point analysis (expected range: 195–200°C) and optical rotation (+55° to +60° in chloroform) .
- Validation : Compare spectral data (NMR, IR) with USP reference standards to confirm structural integrity .
Q. What stability-indicating parameters are critical for assessing this compound under accelerated conditions?
- Methodology : Conduct forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) and quantify degradation products using HPLC .
- Acceptance Criteria : Total impurities ≤0.5% w/w; individual unspecified impurities ≤0.1% .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for this compound across studies be resolved?
- Data Analysis Framework : Apply the PICOT framework to standardize variables:
- Population : Preclinical models (e.g., rat hepatocytes) vs. human trials .
- Intervention : Dose ranges and administration routes .
- Comparison : Metabolite profiles across species .
- Outcome : Bioavailability and half-life discrepancies .
Q. What in vitro models best predict the metabolic stability of this compound?
- Experimental Design :
- Use human liver microsomes (HLMs) to assess CYP3A4-mediated oxidation .
- Compare with Drospirenone to evaluate structural impact on metabolic clearance .
Q. How does the 5'-deoxygenation structural modification affect Drospirenone’s receptor-binding affinity?
- Methodology :
- Conduct competitive binding assays (e.g., progesterone receptor isoforms) .
- Use molecular docking simulations to analyze steric and electronic interactions .
Q. What computational models are effective for predicting the aqueous solubility of this compound?
- Approach :
- Apply Hansen solubility parameters (HSPs) and COSMO-RS theory .
- Validate predictions with experimental shake-flask solubility tests in buffered solutions (pH 1.2–7.4) .
Methodological Considerations
Q. How to validate impurity profiling methods for this compound?
- Validation Parameters :
| Parameter | Requirement | Reference |
|---|---|---|
| Specificity | Resolve all impurities ≥1.5 resolution | |
| Linearity | R<sup>2</sup> ≥0.999 over 50–150% range | |
| Accuracy | 98–102% recovery for spiked impurities |
Q. What are the limitations of current bioanalytical methods for detecting this compound metabolites?
- Challenges : Low sensitivity of UV detection for polar metabolites; consider LC-MS/MS for trace analysis .
- Innovation Potential : Develop derivatization protocols to enhance ionization efficiency in mass spectrometry .
Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
